Stattic

概述

描述

Stattic 是一种小分子抑制剂,选择性地靶向信号转导和转录激活因子 3 (STAT3) 蛋白。STAT3 是一种转录因子,参与各种细胞过程,包括细胞生长和凋亡。 它在许多癌症中被组成性激活,使其成为癌症治疗的重要靶点 .

科学研究应用

Stattic 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 用作研究 STAT3 抑制及其对细胞过程的影响的工具。

生物学: 用于研究以了解 STAT3 在各种生物途径和疾病中的作用。

医学: 作为治疗具有组成性活性 STAT3 的癌症的潜在治疗剂进行研究。

作用机制

Stattic 通过选择性抑制 STAT3 的激活、二聚化和核转运来发挥作用。它与 STAT3 的 SH2 结构域结合,阻止酪氨酸磷酸化的肽基序的结合。 这种抑制阻断了 STAT3 介导的下游信号通路,导致 STAT3 依赖性癌细胞凋亡增加 .

生化分析

Biochemical Properties

Stattic selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 . It has been shown to inhibit STAT3 phosphorylation, which is a key event in the activation of STAT3 . The inhibition of STAT3 by this compound is believed to occur through the impairment of the function of its SH2 domain, which is required for both tyrosine-phosphorylation and dimerization of STAT3 .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. It inhibits cell viability and proliferation and significantly induces apoptosis . This compound has been found to decrease the levels of TNF-a and IL-6, prevent the activation of the caspase cascade, suppress cleavage of PARP, and decrease the quantity of TUNEL-positive cells . It also increases the apoptotic rate of STAT3-dependent breast cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation, dimerization, and nuclear translocation of STAT3 . It prevents the binding of tyrosine-phosphorylated peptide motifs to the STAT3 SH2 domain, thereby inhibiting STAT3 activation . This not only inhibits STAT3 activation but also prevents dimerization of any STAT3 molecules that escape inhibition of activation .

Temporal Effects in Laboratory Settings

This compound has been shown to exert many STAT3-independent effects on cancer cells, calling for reassessment of results previously ascribed to STAT3 functions . It has been observed that this compound attenuates histone acetylation and neutralizes effects of the histone deacetylase (HDAC) inhibitor romidepsin .

Metabolic Pathways

Given its role as a STAT3 inhibitor, it is likely to be involved in pathways related to cell survival, proliferation, inflammation, and apoptosis .

Transport and Distribution

It is known that this compound selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 , suggesting that it may interact with transporters or binding proteins that facilitate these processes.

Subcellular Localization

This compound has been shown to prevent the nuclear translocation of STAT3, suggesting that it may localize in the cytoplasm

准备方法

合成路线和反应条件

Stattic 是通过一系列涉及特定试剂和条件的化学反应合成的。合成通常涉及中间体的制备,然后将其进行进一步反应以生成 this compound。 具体的合成路线和反应条件可能会有所不同,但它们通常涉及使用有机溶剂、催化剂以及控制温度和压力条件 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 这通常包括使用大型反应器、连续流动系统和先进的纯化技术 .

化学反应分析

反应类型

Stattic 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将 this compound 转化为还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化物或胺类等亲核试剂.

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化可以生成具有改变的生物活性的氧化衍生物,而还原可以生成具有不同性质的还原形式 .

相似化合物的比较

Stattic 由于其非肽性质以及对 STAT3 SH2 结构域的选择性抑制,在 STAT3 抑制剂中是独一无二的。类似的化合物包括:

S31-201: 另一种具有不同作用机制的 STAT3 抑制剂。

BP-1-102: 一种靶向 STAT3 SH2 结构域的小分子抑制剂。

LLL12: 一种 STAT3 磷酸化的选择性抑制剂.

This compound 的独特之处在于它能够抑制 STAT3 的激活、二聚化和核转运,使其成为研究和潜在治疗应用的宝贵工具 .

属性

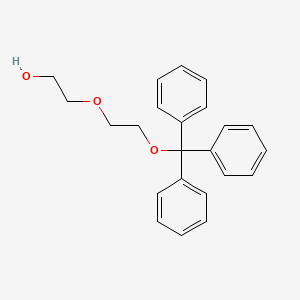

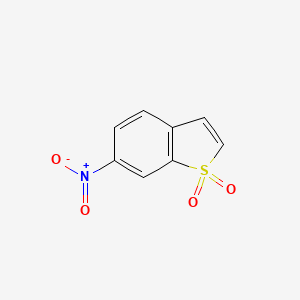

IUPAC Name |

6-nitro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRGOUHITGRLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381575 | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-44-9 | |

| Record name | Stattic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Stattic?

A1: this compound primarily targets the signal transducer and activator of transcription 3 (STAT3) protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with STAT3?

A2: this compound binds to the SH2 domain of STAT3, hindering its dimerization and subsequent translocation to the nucleus. [, ] This interaction is believed to be irreversible and possibly involves a covalent bond formation between this compound and STAT3. []

Q3: Does the activation state of STAT3 influence this compound binding?

A3: this compound inhibits STAT3 activity both in vitro and in vivo, regardless of its phosphorylation status. [, , , , ]

Q4: Does this compound affect cellular processes beyond STAT3 inhibition?

A4: Research suggests that this compound may exert STAT3-independent effects, such as attenuating histone acetylation, modulating gene expression, promoting autophagy, and causing cell death. [] It can also inhibit glutathione reductase, leading to reactive oxygen species (ROS) accumulation and cell death in a STAT3-independent manner. [, ]

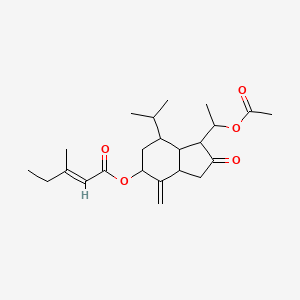

Q5: What is the chemical name and molecular formula of this compound?

A5: this compound's chemical name is 6-nitrobenzo[b]thiophene-1,1-dioxide, and its molecular formula is C8H5NO4S. [, , , ]

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 211.19 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles do not delve into detailed spectroscopic characterization, they mention using techniques like high performance liquid chromatography (HPLC) with UV detection for quantifying this compound. []

Q8: Are there studies on this compound's material compatibility and stability?

A8: The provided research focuses on this compound's biological activity. While its formulation in nanoparticles implies compatibility with certain polymers, dedicated material compatibility and stability studies are not discussed. [, ]

Q9: Does this compound possess any catalytic properties?

A9: The research primarily focuses on this compound's inhibitory role, and there is no evidence suggesting it possesses catalytic properties.

Q10: What is known about this compound's stability under different conditions?

A10: Information regarding this compound's inherent stability under various conditions is limited in the provided research.

Q11: What formulation strategies have been explored to improve this compound's delivery?

A11: Researchers have investigated encapsulating this compound within nanoparticles to enhance its delivery and efficacy. These include:

- Polymeric micelles using poly(ethylene glycol)-block-poly(caprolactone) (PEG-b-PCL) copolymers: These micelles demonstrated increased this compound solubility and promising drug release profiles. [, ]

- Albumin nanoparticles: These particles exhibited controlled this compound release and enhanced anti-migratory effects in vitro. []

- Chitosan-coated poly(lactic-co-glycolic acid) (C-PLGA) nanoparticles: This formulation showed promising antitumor and anti-metastatic activities in vivo. []

Q12: Is there information on this compound's compliance with SHE regulations?

A12: The provided research focuses on this compound's biological activity and mechanism, with limited details regarding its SHE regulatory aspects.

Q13: What is known about this compound's pharmacokinetics and pharmacodynamics?

A13: The provided research primarily focuses on this compound's in vitro and in vivo effects on cancer models. Specific details regarding its absorption, distribution, metabolism, and excretion (ADME) are limited.

Q14: What is the safety profile of this compound?

A14: While the research highlights this compound's therapeutic potential, more comprehensive toxicological studies are needed to establish its long-term safety profile.

Q15: What types of cancer cells are sensitive to this compound treatment in vitro?

A15: In vitro studies demonstrate this compound's efficacy against various cancer cell lines, including:

- Breast cancer: MDA-MB-231, MDA-MB-435S, SUM149 [, , ]

- Hepatocellular carcinoma: HepG2, Bel-7402, SMMC-7721 []

- Esophageal squamous cell carcinoma: ECA109 []

- Prostate cancer: PC-3, DU145 [, ]

- Cervical cancer [, ]

- Colon cancer: HT-29 []

- Ovarian cancer: A2780, PEO4, C200, OVCAR3 [, ]

Q16: What are the observed effects of this compound on cancer cells in vitro?

A16: this compound exhibits various anti-cancer effects in vitro, including:

- Inhibition of cell viability and proliferation [, , , , , , , , , ]

- Induction of apoptosis [, , , , , , , , , ]

- Inhibition of cell migration and invasion [, , , , ]

- Cell cycle arrest [, , ]

- Sensitization to chemotherapy and radiotherapy [, , , , ]

Q17: Has this compound been tested in in vivo models of cancer?

A17: Yes, this compound has shown efficacy in preclinical animal models of various cancers.

- It reduced tumor growth in a xenograft model of esophageal squamous cell carcinoma. []

- It suppressed tumor growth and metastasis in a murine model of metastatic mammary tumor. []

- It decreased the growth of xenograft tumors formed by cervical cancer cells in nude mice. [, ]

- It attenuated the growth of STAT3-overexpressing ovarian cancer cells in a xenograft mouse model. []

Q18: What are the effects of this compound in models of other diseases?

A18: Beyond cancer, this compound has shown therapeutic potential in:

- Rheumatoid arthritis: Alleviated pulmonary fibrosis in a mouse model of rheumatoid arthritis-relevant interstitial lung disease. []

- Acute hepatic damage: Mitigated LPS/d-GalN-induced hepatic injury in mice. []

- Experimental autoimmune encephalomyelitis: Ameliorated disease symptoms and reduced autoinflammation in a relapsing-remitting model in mice. []

Q19: Are there known resistance mechanisms to this compound?

A19: While this compound demonstrates promising anti-tumor activity, specific resistance mechanisms have not been extensively characterized in the provided research.

Q20: What analytical methods are commonly used to study this compound?

A20: Common methods include:

- High performance liquid chromatography (HPLC) with UV detection for quantification. [, ]

- Western blotting for assessing protein expression and phosphorylation levels. [, , , , , , , , , , , , , , , , , , , , , , ]

- Flow cytometry for analyzing cell death, ROS levels, and mitochondrial membrane potential. [, , , ]

- Immunohistochemistry for examining protein expression in tissues. [, , , ]

- Quantitative RT-PCR for measuring gene expression. [, , , , , ]

Q21: What are the environmental impacts of this compound?

A21: The provided research primarily focuses on this compound's biological activity and does not provide information on its environmental impact.

Q22: What are the alternatives to this compound?

A22: The research mentions other STAT3 inhibitors, such as:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1682556.png)